molecular formula C16H28N6O2 B7095226 tert-butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate

tert-butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate

Cat. No.: B7095226
M. Wt: 336.43 g/mol
InChI Key: NBTKFOCRWKQGJE-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrazole ring, a piperidine ring, and a tert-butyl carbamate group, making it a versatile molecule for various applications.

Properties

IUPAC Name

tert-butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6O2/c1-11-9-21(14-18-19-20-22(14)10-12-5-6-12)8-7-13(11)17-15(23)24-16(2,3)4/h11-13H,5-10H2,1-4H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTKFOCRWKQGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC(=O)OC(C)(C)C)C2=NN=NN2CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate typically involves multiple steps, including the formation of the tetrazole ring, the piperidine ring, and the final coupling with the tert-butyl carbamate group. The synthetic route may involve:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: This step may involve the reduction of a suitable precursor, followed by cyclization.

    Coupling with tert-Butyl Carbamate: The final step involves the reaction of the intermediate with tert-butyl carbamate under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific biological targets makes it a valuable tool for research.

Medicine

In medicine, this compound may have potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials and products. Its versatility makes it suitable for various industrial applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The tetrazole ring and piperidine ring allow it to bind to specific proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(cyclopropylmethyl)-1H-tetrazol-5-yl]carbamate
  • tert-Butyl N-[1-(cyclopropylmethyl)-3-methylpiperidin-4-yl]carbamate

Uniqueness

tert-Butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate is unique due to its combination of a tetrazole ring and a piperidine ring. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.

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